1-Bromo-3-ethynyl-2-methylbenzene
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Overview
Description
1-Bromo-3-ethynyl-2-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a bromine atom, an ethynyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-ethynyl-2-methylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the bromination of 3-ethynyl-2-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-ethynyl-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethynyl group can be oxidized to form different functional groups.
Reduction Reactions: The compound can undergo reduction reactions to modify the ethynyl group or the aromatic ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
- Substitution reactions can yield derivatives with different functional groups replacing the bromine atom.
- Oxidation reactions can produce compounds with carbonyl or carboxyl groups.
- Reduction reactions can result in the formation of alkanes or alkenes from the ethynyl group.
Scientific Research Applications
1-Bromo-3-ethynyl-2-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Researchers explore its potential as a precursor for pharmaceutical compounds.
Chemical Biology: It is utilized in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-Bromo-3-ethynyl-2-methylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. The bromine atom, being an electron-withdrawing group, influences the reactivity of the benzene ring and the ethynyl group. The ethynyl group can participate in reactions that form new carbon-carbon bonds, while the methyl group provides steric hindrance that affects the compound’s overall reactivity .
Comparison with Similar Compounds
1-Bromo-2-ethynylbenzene: Lacks the methyl group, resulting in different reactivity and steric properties.
1-Bromo-3-methylbenzene:
1-Ethynyl-2-methylbenzene: Lacks the bromine atom, altering its reactivity in substitution reactions.
Uniqueness: 1-Bromo-3-ethynyl-2-methylbenzene is unique due to the combination of its substituents, which confer specific electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.
Properties
IUPAC Name |
1-bromo-3-ethynyl-2-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br/c1-3-8-5-4-6-9(10)7(8)2/h1,4-6H,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDGMHIILRKOOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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